Terbium(III) bis(trimethylsilyl)amide

Description

Historical Development and Significance of Bis(trimethylsilyl)amide Ligands in f-Block Systems

The study of organolanthanide chemistry gained significant momentum after the discovery of ferrocene (B1249389) in the mid-20th century, which spurred interest in the coordination chemistry of these elements. wikipedia.org A major breakthrough in the field was the introduction of the bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, often abbreviated as hmds. Pioneering work by Bürger and Wannagat established this class of ligands. encyclopedia.pub

The bis(trimethylsilyl)amide ligand has proven to be exceptionally useful in f-block chemistry for several reasons:

Steric Bulk : The ligand's large size provides kinetic stability, preventing unwanted reactions and allowing for the isolation of low-coordinate metal complexes. encyclopedia.pubwikipedia.org This steric hindrance is crucial for stabilizing otherwise reactive lanthanide centers. escholarship.org

Solubility : The lipophilic nature of the trimethylsilyl (B98337) groups renders the resulting metal complexes soluble in nonpolar organic solvents like toluene (B28343). encyclopedia.pubwikipedia.org This is a significant advantage over simple lanthanide halides, which are often insoluble or unstable in common solvents. encyclopedia.pubwikipedia.org

Convenient Synthesis : Metal bis(trimethylsilyl)amides are typically synthesized via a salt metathesis reaction between an anhydrous metal chloride and an alkali metal bis(trimethylsilyl)amide, such as sodium or lithium bis(trimethylsilyl)amide. encyclopedia.pub The by-product, an alkali metal chloride, is insoluble in solvents like toluene and can be easily removed by filtration. encyclopedia.pubwikipedia.org

The first reports of lanthanide(III) tris(bis(trimethylsilyl)amide) complexes, [Ln{N(SiMe₃)₂}₃], appeared over half a century ago, and these compounds have since become fundamental starting materials in lanthanide chemistry. nih.gov Their commercial availability for nearly all lanthanides has further cemented their importance in the field. wikipedia.org

Positioning of Terbium(III) Bis(trimethylsilyl)amide within the Scope of Lanthanide Amide Research

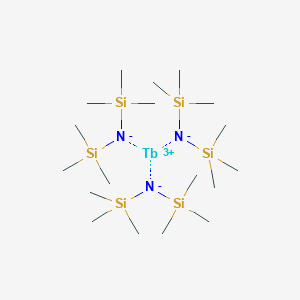

This compound, with the chemical formula Tb[N(SiMe₃)₂]₃, is a prominent example within the family of lanthanide amide complexes. americanelements.com Like its lanthanide counterparts, it is synthesized from an anhydrous terbium salt, typically terbium(III) chloride, and an alkali metal salt of hexamethyldisilazane. encyclopedia.pubwikipedia.org The resulting compound is a three-coordinate complex with a trigonal planar geometry around the terbium center. shef.ac.uk

Research into this compound and its adducts has been important for understanding the solution-phase behavior of organolanthanide compounds. nokia.com While X-ray crystallography provides invaluable solid-state structural data, the luminescence properties of terbium complexes offer a powerful tool for studying their structure and interactions in solution. nokia.comnih.gov The bright, long-lived luminescence of terbium(III) is sensitive to the coordination environment, making it a useful probe for phenomena such as solvation and adduct formation, which are critical for applications in homogeneous catalysis. nokia.comnih.gov

The study of Tb[N(SiMe₃)₂]₃ contributes to the broader understanding of how ligand properties, such as steric bulk and donor atom identity, influence the structure, stability, and reactivity of f-block complexes. nih.govacs.org Comparing its properties with other lanthanide bis(trimethylsilyl)amides and related phosphide (B1233454) analogues helps to elucidate trends across the lanthanide series and informs the rational design of new f-element complexes with tailored properties. acs.orgresearchgate.net

Data Tables

Table 1: Properties of Selected Lanthanide(III) Tris(bis(trimethylsilyl)amide) Complexes

| Compound | Formula | Appearance | Melting Point (°C) |

| Lanthanum(III) tris(bis(trimethylsilyl)amide) | La[N(Si(CH₃)₃)₂]₃ | White to off-white powder or crystals | 149-152 ereztech.com |

| Cerium(III) tris(bis(trimethylsilyl)amide) | Ce[N(Si(CH₃)₃)₂]₃ | Yellow-brown | 132-140 wikipedia.org |

| Praseodymium(III) tris(bis(trimethylsilyl)amide) | Pr[N(Si(CH₃)₃)₂]₃ | Pale green | 155-159 wikipedia.org |

| Ytterbium(III) tris(bis(trimethylsilyl)amide) | Yb[N(Si(CH₃)₃)₂]₃ | Yellow solid | 162-164 americanelements.com |

Table 2: Structural Parameters for Gaseous M[N(SiMe₃)₂]₃ (M = Ce, Pr)

| Parameter | Ce[N(SiMe₃)₂]₃ | Pr[N(SiMe₃)₂]₃ |

| M-N bond length (Å) | 2.33(4) | 2.33(4) |

| Si-N bond length (Å) | 1.696(15) | 1.705(15) |

| Si-C bond length (Å) | 1.887(8) | 1.890(8) |

| N-M-N bond angle (°) | 112(3) | 113(3) |

| Si-N-Si bond angle (°) | 129(4) | 129(4) |

| M-N-Si bond angles (°) | 108(2), 123(2) | 108(2), 123(2) |

| Data from gas-phase electron diffraction studies. capes.gov.br |

Properties

IUPAC Name |

bis(trimethylsilyl)azanide;terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Tb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYWVHBVKMYGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54N3Si6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109433-86-5 | |

| Record name | Tris[N,N-bis(trimethylsilyl)amide]terbium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Precursor Derivatization for Terbium Iii Bis Trimethylsilyl Amide

Refined Synthetic Routes to Tris[N,N-bis(trimethylsilyl)amide]terbium(III) [Tb[N(SiMe₃)₂]₃]

The synthesis of high-purity Tb[N(SiMe₃)₂]₃ is crucial for its use in subsequent chemical transformations. Research has focused on optimizing existing methods and exploring new precursors to enhance yield, purity, and reaction efficiency.

Optimization of Salt Metathesis Reactions with Terbium(III) Halide Precursors

The most common method for the synthesis of lanthanide bis(trimethylsilyl)amides is the salt metathesis reaction between a lanthanide(III) halide and an alkali metal bis(trimethylsilyl)amide. chemicalbook.comwikipedia.org For terbium(III) bis(trimethylsilyl)amide, this typically involves the reaction of anhydrous terbium(III) chloride (TbCl₃) with three equivalents of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂).

Reaction Scheme: TbCl₃ + 3 MN(SiMe₃)₂ → Tb[N(SiMe₃)₂]₃ + 3 MCl (M = Li, Na)

Optimization of this reaction involves careful control of several parameters to maximize the yield and purity of the product. Key considerations include:

Solvent System: The reaction is typically carried out in a non-coordinating or weakly coordinating solvent such as toluene (B28343), hexane, or diethyl ether. The choice of solvent can influence the solubility of the reactants and the precipitation of the alkali metal halide byproduct, thereby driving the reaction to completion. Tetrahydrofuran (B95107) (THF) can also be used, which may lead to the formation of THF adducts that can be converted to the base-free product by sublimation. researchgate.net

Reaction Temperature and Time: The reaction conditions can be optimized to ensure complete reaction and minimize the formation of side products.

Purity of Reactants: The use of high-purity, anhydrous terbium(III) halide and alkali metal amide is essential to prevent the formation of hydroxides or other impurities.

Workup Procedure: Purification of Tb[N(SiMe₃)₂]₃ is typically achieved by sublimation, which effectively removes the non-volatile alkali metal halide byproduct and any unreacted starting materials. researchgate.net

Table 1: Optimization Parameters for Salt Metathesis Synthesis of Tb[N(SiMe₃)₂]₃

| Parameter | Condition | Rationale |

| Terbium Precursor | Anhydrous TbCl₃ or TbBr₃ | Halide choice can affect reactivity and byproduct solubility. |

| Amide Reagent | LiN(SiMe₃)₂, NaN(SiMe₃)₂, KN(SiMe₃)₂ | Cation choice influences reactivity and solubility of the byproduct. |

| Stoichiometry | 1 : 3 (TbX₃ : MN(SiMe₃)₂) | Ensures complete substitution of the halide ligands. |

| Solvent | Toluene, Hexane, THF | Affects reactant solubility and ease of byproduct removal. |

| Temperature | Room temperature to reflux | Controls reaction rate and minimizes side reactions. |

| Purification | Sublimation | Provides high-purity, solvent-free product. researchgate.net |

Exploration of Alternative Precursor Methodologies utilizing Lanthanide Triflates

Lanthanide triflates (Ln(OTf)₃) are known to be effective Lewis acid catalysts in various organic reactions. rsc.org Their potential as alternative precursors for the synthesis of lanthanide amides has been considered. The triflate anion is a good leaving group, which could facilitate the reaction with alkali metal amides.

Hypothetical Reaction Scheme: Tb(OTf)₃ + 3 MN(SiMe₃)₂ → Tb[N(SiMe₃)₂]₃ + 3 MOTf (M = Li, Na)

While the use of lanthanide triflates for the synthesis of bis(trimethylsilyl)amide complexes is not as widely documented as the halide route, it presents a potential alternative that could offer advantages in terms of reactivity and solubility of the starting materials. However, the separation of the triflate salt byproduct might be more challenging than that of the simple halides.

Synthesis of Adduct Complexes and Heteroleptic this compound Derivatives

The coordinatively unsaturated nature of the three-coordinate Tb[N(SiMe₃)₂]₃ allows for the formation of adducts with Lewis bases. These adducts can exhibit different reactivity and physical properties compared to the parent compound. Furthermore, Tb[N(SiMe₃)₂]₃ serves as a precursor for the synthesis of heteroleptic complexes, where one or more of the amide ligands are replaced by other ligands.

The synthesis of Lewis base adducts can be achieved by reacting Tb[N(SiMe₃)₂]₃ with a stoichiometric amount of the desired Lewis base in a suitable solvent. rsc.orgscispace.comresearchgate.net Common Lewis bases include ethers (e.g., THF, DME), amines (e.g., pyridine, TMEDA), and phosphines. The stability and stoichiometry of the resulting adducts depend on the steric bulk of the Lewis base and its donor strength. rsc.orgnih.gov

Heteroleptic complexes can be prepared through several routes, including:

Protonolysis Reactions: Reaction of Tb[N(SiMe₃)₂]₃ with one or two equivalents of a protic ligand (H-L) results in the elimination of bis(trimethylsilyl)amine and the formation of heteroleptic complexes of the type Tb[N(SiMe₃)₂]₂(L) or TbN(SiMe₃)₂₂.

Salt Metathesis: Reaction of a heteroleptic terbium halide precursor, such as Tb[N(SiMe₃)₂]₂Cl, with a salt of another ligand (M-L) can yield a mixed-ligand complex.

An example of the formation of a heteroleptic lanthanide bis(silyl)amide complex involves the single electron transfer (SET) reaction between a divalent lanthanide bis(silyl)amide and a radical, such as TEMPO, to form a trivalent heteroleptic complex. nih.gov

Table 2: Examples of Adducts and Heteroleptic Derivatives

| Complex Type | General Formula | Synthetic Method |

| Lewis Base Adduct | Tb[N(SiMe₃)₂]₃(L)ₓ (L = Lewis base) | Direct addition of L to Tb[N(SiMe₃)₂]₃ |

| Heteroleptic Amide | Tb[N(SiMe₃)₂]₂(L) | Protonolysis with 1 eq. H-L |

| Heteroleptic Amide | TbN(SiMe₃)₂₂ | Protonolysis with 2 eq. H-L |

| Heteroleptic Radical | [Tb[N(SiR₃)₂]₂(Radical)] | SET reaction of Ln(II) precursor with a radical nih.gov |

Methodologies for the Preparation of Divalent Terbium Amide Species with Bulky Ligands

The synthesis of divalent terbium complexes is challenging due to the high reduction potential of the Tb(III)/Tb(II) couple. However, the use of bulky ligands, such as bis(trimethylsilyl)amide and its derivatives, can stabilize the +2 oxidation state.

A common strategy for preparing divalent terbium amide complexes involves the reduction of a suitable terbium(III) precursor. For instance, a heteroleptic Tb(III) bis(amide) chloride complex can be reduced using a strong reducing agent like potassium graphite (KC₈) to yield the corresponding neutral Tb(II) bis(amide) complex. nih.gov

Reaction Scheme: (NHAr)₂TbCl + KC₈ → (NHAr)₂Tb + KCl

Another approach involves the reduction of bridged-methyl complexes. The reduction of [Cp'₂Tb(μ-CH₃)]₂ (Cp' = C₅H₄SiMe₃) with KC₈ in the presence of a cryptand has been investigated as a potential route to Tb(II) species. nih.gov The resulting solutions exhibit spectroscopic features characteristic of Ln(II) ions. nih.gov

The choice of bulky ligand is critical for stabilizing the divalent state. Sterically demanding ligands increase the coordination number and protect the reactive Tb(II) center from decomposition pathways.

Investigation of Precursor Reactivity for Downstream Synthetic Applications

This compound is a valuable precursor for the synthesis of a wide range of terbium-containing compounds due to the reactivity of the Tb-N bonds.

One important application is in protonolysis reactions . The amide ligands can be readily protonated by acidic organic molecules, leading to the formation of new terbium complexes and the release of volatile bis(trimethylsilyl)amine. This provides a clean and efficient route to terbium alkoxides, thiolates, and other derivatives.

General Reaction Scheme: Tb[N(SiMe₃)₂]₃ + n H-L → Tb[N(SiMe₃)₂]₃₋ₙ(L)ₙ + n HN(SiMe₃)₂

Furthermore, Tb[N(SiMe₃)₂]₃ and its derivatives have been explored as catalysts in organic synthesis. For example, lanthanide amides have been shown to catalyze the polymerization of methyl methacrylate (MMA). researchgate.net The catalytic activity is influenced by the nature of the ligands and the reaction conditions. The compound also serves as a starting material for the synthesis of single-molecule magnets and luminescent materials, leveraging the unique magnetic and optical properties of the terbium ion. belmont.edu

Table 3: Downstream Synthetic Applications of Tb[N(SiMe₃)₂]₃

| Application | Reaction Type | Product Class |

| Precursor Synthesis | Protonolysis | Terbium alkoxides, thiolates, etc. |

| Catalysis | Ring-Opening Polymerization | Polyesters (e.g., Poly(methyl methacrylate)) researchgate.netnih.gov |

| Materials Science | Ligand Exchange/Modification | Single-Molecule Magnets, Luminescent Materials belmont.edu |

Elucidation of Coordination Geometries and Electronic Structures in Terbium Iii Bis Trimethylsilyl Amide Complexes

Detailed Analysis of the Low-Coordination Number Environment in Tb[N(SiMe₃)₂]₃

Terbium(III) bis(trimethylsilyl)amide is a key example of a low-coordinate lanthanide complex, a class of compounds that can exhibit exceptional physicochemical properties. rsc.org The large steric profile of the three bis(trimethylsilyl)amide ligands enforces a three-coordinate environment around the terbium(III) ion, which is uncommon for the typically high-coordination-number-loving lanthanides. liverpool.ac.uk This low coordination number is a direct consequence of the bulky ligands effectively shielding the metal center from further ligation.

The solid-state structure of Tb[N(SiMe₃)₂]₃ reveals a trigonal pyramidal geometry, a distortion from the idealized trigonal planar arrangement. researchgate.net This pyramidalization is a common feature in f-element M[N(SiMe₃)₂]₃ complexes and is attributed to a combination of steric crowding and potential weak agostic interactions between the terbium center and the methyl groups of the ligands. acs.orgnih.gov The steric congestion is significant, with the bis(trimethylsilyl)amide ligands occupying a high percentage of the coordination sphere around the terbium ion. acs.org This crowding leads to distortions in the ligand geometry itself, including changes in the M-N-Si and N-Si-C angles, as well as close contacts between the metal and carbon or silicon atoms. acs.orgnih.gov

While these distortions have been cited as evidence for attractive M···(β-Si–C) interactions in some f-element complexes, detailed analyses suggest that for many, including by extension the terbium analogue, these are primarily repulsive interactions arising from steric pressure. acs.orgnih.gov The bulky nature of the {N(SiMe₃)₂}⁻ ligand is known to enforce specific geometries, and in the case of the trivalent lanthanide tris(amides), it results in a compromise between maximizing ligand separation and accommodating the electronic preferences of the metal center. researchgate.net

| Complex | Coordination Geometry | M-N Bond Distance (Å) | N-M-N Angle (°) | Reference |

|---|---|---|---|---|

| Tb[N(SiMe₃)₂]₃ | Trigonal Pyramidal | ~2.26 | ~116 | acs.orgnih.gov |

| La[N(SiMe₃)₂]₃ | Trigonal Pyramidal | ~2.36 | ~116 | nsf.gov |

| Lu[N(SiMe₃)₂]₃ | Trigonal Pyramidal | ~2.21 | ~117 | acs.org |

In contrast to the flexible silylamide ligands, more rigid ligands like cyclopentadienyls lead to various structural motifs across the rare-earth series. psu.edu The ability of the −N(SiMe₃)₂ ligand to maintain a consistent coordination environment makes this series an excellent platform for studying the intrinsic electronic properties of the lanthanide ions without significant structural changes.

Structural Characterization of Lewis Base Adducts of this compound

Despite the significant steric shielding provided by the three bis(trimethylsilyl)amide ligands, Tb[N(SiMe₃)₂]₃ can still react with Lewis bases to form adducts. psu.eduescholarship.org The formation and structure of these adducts provide further insight into the electronic and steric properties of the terbium center.

The coordination of a Lewis base to the Tb[N(SiMe₃)₂]₃ fragment increases the coordination number of the terbium ion from three to four or five. psu.edu The resulting geometry depends on the nature and number of the incoming donor molecules. For example, the addition of one tetrahydrofuran (B95107) (THF) molecule to related lanthanide silylamide complexes leads to a distorted tetrahedral geometry. psu.edu With two THF molecules, a distorted trigonal bipyramidal geometry is often observed. psu.edu

The strength of the bond between the terbium center and the donor molecule is influenced by the steric bulk of both the silylamide ligands and the donor itself. Weaker Lewis bases may only coordinate in the absence of competing, non-coordinating solvents. escholarship.org The formation of these adducts demonstrates that while the terbium center in Tb[N(SiMe₃)₂]₃ is sterically hindered, it remains sufficiently Lewis acidic to interact with donor molecules.

| Complex | Coordination Number | Geometry | Reference |

|---|---|---|---|

| [Sc{N(SiHMe₂)₂}₃(thf)] | 4 | Distorted Tetrahedral | psu.edu |

| [Ln{N(SiHMe₂)₂}₃(thf)₂] (Ln = Y, La-Lu) | 5 | Distorted Trigonal Bipyramidal | psu.edu |

| [Yb(BH₃CH₃)₃·O(C₂H₅)₂] | 4 | Monomeric | osti.gov |

| [Ho(BH₃CH₃)₃·2(C₅H₅N)] | 5 | Monomeric | osti.gov |

The structures of Lewis base adducts of lanthanide silylamides in solution can differ from their solid-state structures. Spectroscopic studies, such as NMR, can indicate that donor molecules are only weakly bound in solution, and a dynamic equilibrium may exist between the adduct and the base-free complex. escholarship.org This is particularly true for sterically crowded complexes where the energy gain from Lewis base coordination is modest.

For instance, studies on related first-row transition metal M{N(SiMe₃)₂}₃ complexes with nitrile or isocyanide ligands have shown that the donors are weakly bound in solution. escholarship.org This highlights the importance of characterizing these systems in both the solid state and in solution to gain a complete understanding of their structural dynamics.

Advanced Crystallographic Techniques for Structural Determination

The precise determination of the molecular structures of this compound and its derivatives relies heavily on advanced crystallographic techniques.

Investigations into Divalent and Tetravalent Terbium Amide Structures and Ligand-Metal Interactions

The exploration of terbium chemistry beyond the dominant +3 oxidation state presents significant synthetic challenges due to the high reduction potential of the Tb(III)/Tb(II) couple and the strong oxidizing nature of the Tb(IV) ion. nih.gov Consequently, molecular complexes of terbium in the +2 and +4 oxidation states are rare. While this compound serves as a common trivalent precursor, its direct conversion to stable divalent or tetravalent analogues is not well-established. However, studies on related terbium complexes with different amide, amidinate, and siloxide ligands provide critical insights into the structural geometries, electronic configurations, and ligand-metal interactions that govern these less common oxidation states.

The stability and electronic structure of both divalent and tetravalent terbium complexes are profoundly influenced by the ligand field. acs.orgacs.org For divalent terbium, the choice of ligands dictates whether the ground state electronic configuration is 4f⁹ or 4f⁸5d¹. acs.org In the case of tetravalent terbium, which possesses a 4f⁷ electronic configuration, strong π-donating ligands are crucial for stabilizing the highly oxidizing metal center. acs.orgnih.gov

Divalent Terbium Amide Complexes

Neutral organometallic complexes featuring a formally divalent terbium ion are exceptionally scarce. nih.gov The synthesis of such compounds typically involves the chemical reduction of a suitable Tb(III) precursor. nih.govacs.org While a stable complex of the formulation Tb[N(SiMe3)2]2 has not been reported, research on analogous systems with bulky amide and amidinate ligands has shed light on the structural and electronic characteristics of Tb(II).

A notable example is the homoleptic terbium bis(amide) complex, (NHAr)2Tb (where Ar = 2,6-(Ar′)2C6H3, Ar′ = 2,4,6-(iPr)3C6H2), which was synthesized by the reduction of the corresponding Tb(III) chloride precursor with KC₈. nih.gov Spectroscopic and magnetic characterization confirmed the presence of a formally divalent terbium ion. nih.gov Similarly, the reduction of five-coordinate Tb(III) bis-amidinate precursors, [Ln(Piso)2I], yields four-coordinate divalent complexes, [Ln(Piso)2]. acs.org

The coordination geometry of these Tb(II) complexes is highly dependent on the steric bulk of the ligands. The aim is often to achieve low-coordinate environments, which can lead to linear or near-linear coordination that generates strong axial ligand fields. acs.org For instance, the four-coordinate [Tb(Piso)2] complex has a geometry intermediate between tetrahedral and square planar. acs.org This arrangement results in a strong axial ligand field, a desirable property for developing single-molecule magnets (SMMs). acs.org

A critical aspect of divalent terbium chemistry is its electronic structure. The additional electron beyond the Tb(III) configuration can occupy a 4f orbital (4f⁹ configuration) or a 5d orbital (4f⁸5d¹ configuration). acs.org In the case of the [Tb(Piso)2] complex, ab initio calculations and experimental data consistently show a 4f⁸5d¹ valence electron configuration. chemrxiv.org In contrast, for the (NHAr)2Tb complex, the additional electron was found to reside primarily in arene ligand-based π orbitals, leading to a unique electronic structure with weaker 4f–5d magnetic coupling compared to other Tb(II) complexes. nih.gov

| Complex | Coordination Number | Geometry | Electronic Configuration | Key Research Finding | Reference |

|---|---|---|---|---|---|

| [Tb(Piso)2] | 4 | Intermediate between tetrahedral and square planar | 4f⁸5d¹ | Exhibits a strong axial ligand field, leading to a high energy barrier for magnetic relaxation. | acs.org |

| (NHAr)2Tb | - | - | Formally Tb(II), electron resides in ligand π orbitals | Shows weaker 4f-5d magnetic coupling and exhibits slow magnetic relaxation under an applied field. | nih.gov |

Tetravalent Terbium Amide Complexes

The isolation of molecular Tb(IV) complexes is a significant achievement in lanthanide chemistry, as the +4 oxidation state is highly oxidizing and difficult to stabilize. nih.govresearchgate.net The synthesis of a tetravalent amide complex directly from this compound has not been reported. The successful strategies have involved the oxidation of Tb(III) precursors supported by highly donating ligands, such as bulky siloxides or specifically designed imidophosphoranes. acs.orgresearchgate.net For example, the oxidation of the tetrakis(siloxide)terbium(III) ate complex, [KTb(OSi(OtBu)3)4], yields the stable Tb(IV) complex [Tb(OSi(OtBu)3)4]. researchgate.netbohrium.com

Ligand selection is paramount for stabilizing the Tb(IV) ion. Research indicates that strong π-donation from the ligand to the metal center is a key stabilizing factor. acs.orgnih.gov The use of chelating ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, in conjunction with siloxide ligands further enhances the stability of the resulting hexacoordinate Tb(IV) complexes. acs.org These aromatic N-chelating ligands can also effectively tune the electronic structure of the complexes. acs.org

The coordination environment in known Tb(IV) complexes is typically saturated, with higher coordination numbers than their Tb(III) or Tb(II) counterparts. For example, crystallographic analyses of [Tb(OSiPh3)4L] (where L is a bidentate chelating ligand) reveal a hexacoordinate Tb(IV) ion in a distorted octahedral geometry. acs.org The electronic configuration of Tb(IV) is 4f⁷, which corresponds to a half-filled f-shell with a high-spin ⁸S₇/₂ ground state. acs.orgresearchgate.net This configuration is of significant interest for magnetic applications. acs.org

| Complex | Coordination Number | Geometry | Electronic Configuration | Key Research Finding | Reference |

|---|---|---|---|---|---|

| [Tb(OSiPh3)4L] (L = bidentate ligand) | 6 | Distorted Octahedral | 4f⁷ | Chelating ligands enhance stability and tune electronic properties. | acs.org |

| [Tb(OSi(OtBu)3)4] | 5 | - | 4f⁷ | One of the first isolated molecular Tb(IV) complexes, stabilized by bulky siloxide ligands. | researchgate.netbohrium.comscispace.com |

| [TbIV(OSiPh3)4(MeCN)2] | 6 | - | 4f⁷ | Shows high stability due to strong π(O-Tb) interaction from the siloxide ligands. | nih.gov |

Ligand-Metal Interactions

The nature of the interaction between the terbium center and the surrounding amide ligands is fundamental to the structure and properties of the resulting complexes in all oxidation states. In the case of the bulky bis(trimethylsilyl)amide ligand, its primary role in Tb(III) chemistry is to provide steric saturation, which typically results in monomeric, three-coordinate complexes with a pyramidal geometry at the metal center. acs.org

For the hypothetical divalent Tb[N(SiMe3)2]2, the interaction would be predominantly ionic, characteristic of lanthanide complexes. acs.org However, the ligand field effect exerted by the two amide ligands would be critical. A linear N-Tb-N arrangement would create the strongest axial crystal field, which is known to be beneficial for stabilizing the most magnetic m_J states and achieving high barriers to magnetic reversal in SMMs. acs.org

In the context of tetravalent terbium, the ligand-metal interaction must be sufficiently strong to overcome the high electron affinity of the Tb(IV) ion. Covalent contributions to the bonding, particularly π-donation from the nitrogen lone pairs of the amide ligands to the empty orbitals of the terbium ion, would be essential for stabilization. The use of four bulky bis(trimethylsilyl)amide ligands might provide the necessary electronic stabilization through σ- and potentially π-donation, although this has yet to be demonstrated experimentally. Studies on siloxide-supported Tb(IV) complexes have confirmed that strong π(O-Tb) interactions are key to their stability, suggesting that a similar mechanism would be required for a tetravalent amide complex. acs.orgnih.gov

Reaction Pathways and Mechanistic Insights of Terbium Iii Bis Trimethylsilyl Amide

Protonolysis Reactions with Protic Substrates

Protonolysis is a fundamental reaction pathway for Terbium(III) bis(trimethylsilyl)amide, where the Tb-N bond is cleaved by a protic substrate (H-E), leading to the formation of a new terbium complex and the release of bis(trimethylsilyl)amine. This reactivity is a common feature for many metal silylamide complexes. wikipedia.org The general reaction can be represented as:

Tb[N(SiMe3)2]3 + H-E → Tb[N(SiMe3)2]2(E) + HN(SiMe3)2

The driving force for this reaction is the formation of the stable and volatile bis(trimethylsilyl)amine. The nature of the resulting terbium complex depends on the stoichiometry and the nature of the protic substrate. For instance, reactions with alcohols (R-OH) or phenols (Ar-OH) would yield terbium alkoxides or phenoxides, respectively. The bulky bis(trimethylsilyl)amide ligands that remain on the terbium center provide steric shielding, which can influence the coordination number and geometry of the product.

Luminescence studies of adduct complexes of tris(bis(trimethylsilyl)amido)terbium(III) have been conducted to understand the structural perturbations caused by solvation and adduct formation, which are crucial for comprehending their chemistry in solution. nokia.com

Reactivity with Small Molecules and Ligand Transformations

This compound exhibits reactivity towards a variety of small molecules, leading to ligand transformations and the formation of new coordination complexes. These reactions highlight the versatility of the Tb[N(SiMe3)2]3 precursor in lanthanide chemistry.

Dinitrogen Activation and Related Chemistry

The activation of dinitrogen (N2) by lanthanide complexes is a field of significant interest. While direct activation of N2 by Tb[N(SiMe3)2]3 under ambient conditions has not been extensively documented, related lanthanide complexes bearing bis(trimethylsilyl)amido ligands have been shown to participate in dinitrogen reduction chemistry. acs.orgresearchgate.net The bulky nature of the bis(trimethylsilyl)amido ligands plays a crucial role, often influencing the coordination environment of the metal center and its ability to interact with N2. acs.org

In some systems, the reduction of lanthanide silylamide precursors in the presence of N2 leads to the formation of dinitrogen-bridged dimeric complexes. acs.org The bonding mode of the activated dinitrogen, whether side-on or end-on, is highly dependent on the steric and electronic properties of the ancillary ligands. For instance, switching from the bulky bis(trimethylsilyl)amido ligand to a different capping ligand can have significant consequences on the interaction between the lanthanide 5d orbitals and the π* orbitals of dinitrogen, affecting the spin configuration of the resulting dinitrogen complex. acs.org While some near-linear lanthanide(II) bis(silylamide) complexes have been shown to not react with N2, others readily react to form bridged species. acs.organu.edu.au

Hydride Reductions and Metal Hydride Formation

The reaction of metal bis(trimethylsilyl)amide complexes with hydride reducing agents is a known route to metal hydride species. escholarship.orgescholarship.orgnih.gov For example, the reaction of first-row transition metal M[N(SiMe3)2]3 complexes with lithium aluminum hydride (LiAlH4) can afford various hydride complexes, including terminal hydrides and polyhydride clusters. escholarship.orgescholarship.org

While specific studies on the hydride reduction of Tb[N(SiMe3)2]3 are not abundant, the general reactivity pattern of related f-block metal silylamides suggests that the formation of terbium hydride complexes is a plausible outcome. Such reactions would likely proceed via the displacement of one or more bis(trimethylsilyl)amide ligands by hydride ions. The resulting terbium hydride species would be highly reactive and could serve as precursors for further transformations.

Si-N Bond Cleavage and Rearrangement Processes within the Ligand Framework

The bis(trimethylsilyl)amide ligand is not always an inert spectator ligand. In certain instances, cleavage of the Si-N bond and subsequent rearrangement processes can occur, often promoted by the metal center or other reagents. nih.govresearchgate.net These transformations can lead to the formation of new ligand architectures and unexpected product structures.

For example, in some scorpionate-anchored rare earth metal complexes, the bis(trimethylsilyl)amide anion has been observed to undergo Me-Si bond cleavage. nih.gov The mechanism of such transformations can be complex, potentially involving deprotonation of a methyl group followed by rearrangement. While not directly reported for Tb[N(SiMe3)2]3, the possibility of such intramolecular ligand transformations should be considered, especially under harsh reaction conditions or in the presence of reactive substrates.

Alkylation Reactions and C-C Bond Forming Transformations

While direct alkylation of the terbium center in Tb[N(SiMe3)2]3 by simple alkyl halides might be sterically hindered, this complex and its derivatives can serve as effective catalysts for C-C bond forming reactions. organic-chemistry.org One of the most notable applications is in the field of hydroamination, which involves the addition of an N-H bond across a C-C multiple bond. libretexts.orgacs.orgnih.govnih.govfrontiersin.org

In these catalytic reactions, the terbium silylamide complex acts as a precatalyst. The initial step typically involves protonolysis of a Tb-N bond by the amine substrate to generate the active catalyst, a terbium amido species. This species then coordinates to the alkene or alkyne, followed by migratory insertion of the unsaturated substrate into the Tb-N bond, forming a new C-N bond. Subsequent protonolysis by another substrate molecule releases the product and regenerates the active catalyst.

Mechanistic Elucidation of Homogeneous Catalytic Cycles

The elucidation of mechanistic pathways in homogeneous catalysis is crucial for understanding catalyst behavior and for the rational design of new and improved catalytic systems. For catalytic reactions involving this compound, such as hydroamination and hydrosilylation, several key mechanistic steps are generally accepted. libretexts.orgpageplace.demdpi.comrsc.orgnih.gov

A general mechanistic cycle for the hydroamination of an aminoalkene catalyzed by Ln[N(SiMe3)2]3 is depicted below:

Catalyst Activation: The precatalyst, Tb[N(SiMe3)2]3, reacts with the aminoalkene via protonolysis to form the active catalyst, a terbium amido species, with the release of one equivalent of HN(SiMe3)2. nih.gov

Substrate Coordination: The aminoalkene coordinates to the terbium center of the active catalyst.

Migratory Insertion: The coordinated alkene inserts into the Tb-N bond, leading to the formation of a new C-N bond and a six-membered metallacycle intermediate.

Protonolysis and Product Release: The metallacycle intermediate reacts with another molecule of the aminoalkene. This step involves proton transfer from the incoming substrate to the nitrogen of the cyclized product, releasing the cyclic amine product and regenerating the active terbium amido catalyst.

A similar mechanistic framework can be applied to hydrosilylation reactions catalyzed by terbium silylamide complexes, involving the formation of a terbium hydride intermediate. pageplace.demdpi.comrsc.orgnih.gov

Table 1: Key Reaction Types of this compound

| Reaction Type | Reactant(s) | Product Type(s) | Mechanistic Feature(s) |

| Protonolysis | Protic substrates (e.g., H-E) | Tb[N(SiMe3)2]2(E) + HN(SiMe3)2 | Cleavage of Tb-N bond |

| Dinitrogen Activation | N2 (often with reducing agent) | Dinitrogen-bridged complexes | Coordination and reduction of N2 |

| Hydride Reduction | Hydride reagents (e.g., LiAlH4) | Terbium hydride complexes | Displacement of silylamide by hydride |

| Ligand Rearrangement | (Intramolecular) | Complexes with modified ligands | Si-N or Si-C bond cleavage |

| Catalytic Hydroamination | Aminoalkenes/alkynes | Cyclic or linear amines | Protonolysis, migratory insertion |

| Catalytic Hydrosilylation | Alkenes/alkynes + Hydrosilanes | Silylated products | Formation of Tb-H intermediate |

Advanced Spectroscopic Characterization for Electronic and Magnetic Properties

High-Resolution Luminescence Spectroscopy of Terbium(III) Bis(trimethylsilyl)amide and Its Adducts

Complexes of terbium(III) are renowned for their bright, line-like green luminescence, a property that is extensively studied in materials containing the bis(trimethylsilyl)amide ligand. americanelements.comdoi.org This emission is a fingerprint of the Tb³⁺ ion and is highly sensitive to its immediate coordination environment.

The characteristic luminescence of terbium(III) arises from electronic transitions within the partially filled 4f shell. Specifically, upon excitation, the ion relaxes non-radiatively to the ⁵D₄ excited state, from which it emits photons as it transitions to the various levels of the ⁷F ground state (⁷Fⱼ, where J = 6, 5, 4, 3). rsc.orgmdpi.com These f-f transitions are quantum mechanically forbidden by the Laporte rule, resulting in very weak direct absorption of light by the terbium ion itself. researchgate.netresearchgate.net

To overcome this, an "antenna effect" is exploited, where the organic ligands, in this case, the bis(trimethylsilyl)amide groups, absorb ultraviolet light efficiently. mdpi.comrsc.org This energy is then transferred non-radiatively from the ligand's excited triplet state to the emissive ⁵D₄ level of the Tb³⁺ ion. rsc.orgrsc.org This sensitized luminescence process is highly efficient in many terbium amide complexes, leading to strong emission. The primary emission bands observed are detailed in the table below.

Table 1: Characteristic Emission Transitions for Tb³⁺

| Transition | Wavelength (nm) | Color Region |

|---|---|---|

| ⁵D₄ → ⁷F₆ | ~490 | Blue-Green |

| ⁵D₄ → ⁷F₅ | ~545 | Green (most intense) |

| ⁵D₄ → ⁷F₄ | ~585 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | ~620 | Orange-Red |

Note: The exact peak positions can vary slightly depending on the ligand field.

The coordination environment around the Tb³⁺ ion, dictated by the number and geometry of the bis(trimethylsilyl)amide ligands and any additional adducts (like THF), critically influences the luminescent output. nih.govwiley.com The symmetry of the ligand field affects the probabilities of the f-f transitions. mdpi.com For instance, in a low-symmetry environment, the Laporte selection rule is relaxed to a greater extent, which can enhance emission intensity.

The presence of solvent molecules or other adducts can introduce high-frequency oscillators (e.g., C-H or O-H bonds) near the metal center. These can lead to non-radiative de-excitation, quenching the luminescence and shortening the excited-state lifetime. acs.org Therefore, coordinatively saturated, solvent-free complexes like the trigonal planar Tb[N(SiMe₃)₂]₃ often exhibit higher quantum yields and longer lifetimes compared to their solvated adducts. researchgate.net The bulky nature of the [N(SiMe₃)₂]⁻ ligand is instrumental in shielding the Tb³⁺ center from such quenching interactions. encyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Solution-Phase Behavior

NMR spectroscopy of paramagnetic compounds like those of terbium(III) is a specialized technique that provides unique structural and electronic information. ineosopen.orgresearchgate.net The presence of the paramagnetic Tb³⁺ ion causes large lanthanide-induced shifts (LIS) and significant broadening of NMR signals compared to their diamagnetic counterparts. researchgate.net

In the ¹H NMR spectrum of a complex containing the [Tb{N(SiMe₃)₂}₂] moiety, the resonance for the protons of the trimethylsilyl (B98337) (-SiMe₃) groups is the most prominent feature. Instead of appearing around 0.1-0.4 ppm as in a diamagnetic complex (e.g., with Y³⁺ or La³⁺), the signal is shifted significantly upfield or downfield and is substantially broadened due to rapid nuclear relaxation induced by the paramagnetic center. researchgate.netuci.edu For example, in related paramagnetic nickel(II) bis(trimethylsilyl)amide complexes, ¹H NMR signals can be shifted to over 10 ppm. nih.gov

Studying these complexes with variable-temperature NMR can reveal dynamic processes in solution, such as ligand exchange or the association/dissociation of solvent adducts. acs.org However, resolving fine details like spin-spin coupling is typically impossible due to the extreme line broadening. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Metal-Amide Complexes

| Compound | Metal Ion | Solvent | SiMe₃ Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Y[N(SiMe₃)Ph]₃(THF) | Y³⁺ (Diamagnetic) | C₆D₆ | 0.37 | uci.edu |

| Y[N(SiMe₃)Cy]₃(THF) | Y³⁺ (Diamagnetic) | C₆D₆ | 0.40 | uci.edu |

| [K][Ni{N(SiMe₃)₂}₃] | Ni²⁺ (Paramagnetic) | C₆D₆ | 10.75 | nih.gov |

Vibrational (IR) and Electronic Absorption (UV-Vis) Spectroscopy for Bonding Information

Vibrational and electronic absorption spectroscopies are fundamental tools for confirming the structure and bonding within terbium(III) amide complexes.

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the bis(trimethylsilyl)amide ligand. The spectra are typically dominated by strong absorptions corresponding to the Si-C and Si-N bonds. Key vibrational bands for related metal bis(trimethylsilyl)amide complexes include:

~1250 cm⁻¹: Symmetric C-H deformation of the Si-CH₃ groups.

~930-1020 cm⁻¹: Si-N stretching modes.

~840 cm⁻¹: Asymmetric Si-C stretching.

~370-400 cm⁻¹: Metal-Nitrogen (Tb-N) stretching modes, which appear at lower frequencies. nih.gov

Electronic Absorption (UV-Vis) spectroscopy reveals information about electronic transitions. The spectra of terbium(III) amide complexes typically show:

Intense UV Absorption: Strong absorption bands below ~350 nm are characteristic. These are generally not due to the Tb³⁺ ion but are assigned to ligand-to-metal charge transfer (LMCT) transitions or π→π* transitions within the ligand framework. rsc.org It is these absorptions that are responsible for the antenna effect that sensitizes the metal's luminescence.

Weak f-f Transitions: The direct f-f absorption bands of Tb³⁺ are extremely weak (molar absorptivity < 10 M⁻¹cm⁻¹) and are usually completely obscured by the much stronger ligand-based absorption bands. researchgate.net

Magnetometry Studies (SQUID) for Fundamental Magnetic Properties

Direct current (dc) magnetic susceptibility measurements, typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer, are essential for probing the magnetic behavior of terbium(III) amide complexes. For a mononuclear Tb³⁺ complex, the room-temperature value of the magnetic susceptibility-temperature product (χMT) is expected to be close to the theoretical value for a free ⁷F₆ ion, which is 11.82 cm³Kmol⁻¹. nih.govacs.org As the temperature is lowered, the χMT value typically decreases due to the progressive depopulation of the crystal-field sublevels of the J=6 ground state.

Terbium(III) is a premier ion for the design of Single-Molecule Magnets (SMMs) due to its large magnetic anisotropy and a non-Kramers ground state. berkeley.edursc.org SMMs are individual molecules that can function as tiny magnets, exhibiting slow relaxation of their magnetization below a certain "blocking temperature." mdpi.com

While simple three-coordinate complexes like Tb[N(SiMe₃)₂]₃ are not typically high-performance SMMs, the bulky bis(trimethylsilyl)amide ligand is crucial for creating the low-coordinate environments that can give rise to this phenomenon in more complex structures. A landmark example is the dinitrogen-bridged dinuclear complex, [{[(Me₃Si)₂N]₂(THF)Tb}₂(μ-η²:η²-N₂)]⁻ . In this molecule, the [Tb{N(SiMe₃)₂}₂] units are linked by a radical N₂³⁻ bridge. This coupling, combined with the strong axial anisotropy of the Tb³⁺ ions enforced by the ligand field, results in exceptionally strong SMM behavior. berkeley.edu This complex exhibits magnetic hysteresis up to 14 K, which was a record at the time of its discovery, demonstrating how the electronic properties of the terbium(III) ion and the steric and electronic features of the bis(trimethylsilyl)amide ligand can be synergized to create high-performance molecular magnets. berkeley.edu

Table 3: Magnetic Properties of a High-Performance Terbium Amide SMM

| Compound | χMT at 300 K (cm³Kmol⁻¹) | Blocking Temperature (Tₑ) | Effective Energy Barrier (Uₑₑₑ) |

|---|---|---|---|

| [{[(Me₃Si)₂N]₂(THF)Tb}₂(μ-N₂)]⁻ | ~23.6 (per dimer) | 13.9 K (at 100s) | Not reported as a simple thermal barrier |

Data sourced from studies on the N₂³⁻ radical-bridged terbium complex. berkeley.edu

Analysis of Zero-Field Splitting and Magnetic Coupling

The magnetic properties of lanthanide complexes, including hypothetical this compound, are profoundly influenced by the ligand field, which leads to the phenomenon of zero-field splitting (ZFS). ZFS refers to the lifting of the degeneracy of spin states even in the absence of an external magnetic field. This effect is particularly significant in lanthanide ions due to their large unquenched orbital angular momentum and spin-orbit coupling.

In related lanthanide(II) bis(silylamide) complexes with near-linear geometries, such as those of samarium (Sm), europium (Eu), thulium (Tm), and ytterbium (Yb), the unique coordination environment significantly impacts their magnetic anisotropy. acs.org For instance, the near-linear N–Ln–N angle in these complexes, approaching 180°, creates a pseudo-axial ligand field. acs.org This geometry can lead to a specific splitting of the mJ sublevels of the ground electronic state. The magnitude of this splitting is a critical parameter in the design of single-molecule magnets (SMMs), materials that can retain their magnetization direction at low temperatures.

While direct magnetic coupling data for a monomeric species like this compound is not applicable in the same way as for polynuclear complexes, intramolecular magnetic interactions can be mediated through ligands in dimeric or polymeric structures. For example, in dimeric lanthanide complexes bridged by ligands, antiferromagnetic or ferromagnetic coupling between the metal centers can occur. The nature and strength of this coupling are dependent on the bridging ligand, the metal-ligand-metal angle, and the distance between the lanthanide ions.

The study of analogous dimeric lanthanide silylamide complexes reveals how structural parameters influence magnetic exchange. Although detailed magnetic coupling studies on this compound are not available, the principles derived from related systems are crucial for predicting its behavior in condensed phases or in polynuclear arrangements.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the characterization of paramagnetic species, such as complexes of Terbium(III). The Tb(III) ion has a 4f⁸ electron configuration, which gives rise to a ⁷F₆ ground state term, making it EPR active.

EPR spectroscopy provides detailed information about the electronic structure of the metal center and its immediate coordination environment. For lanthanide complexes, the EPR spectrum is highly sensitive to the symmetry of the ligand field. In the case of lanthanide bis(silylamide) complexes, EPR has been used to characterize the electronic ground state and the influence of the coordination geometry. acs.orgnih.govanu.edu.auacs.org

For instance, in a study of near-linear lanthanide(II) bis(silylamide) complexes, EPR spectroscopy of the thulium analogue showed that the geometry stabilizes mJ states with specific electron density distributions. anu.edu.au This demonstrates the utility of EPR in probing the effects of the ligand field on the electronic properties of the lanthanide ion.

The analysis of the EPR spectrum of a Terbium(III) complex would involve determining the g-tensor and the hyperfine coupling constants. The g-tensor provides insight into the electronic structure and the extent of spin-orbit coupling. Hyperfine coupling, arising from the interaction of the electron spin with the nuclear spin of the terbium atom (¹⁵⁹Tb, I = 3/2, 100% natural abundance), can provide information about the localization of the unpaired electrons and the nature of the metal-ligand bonds.

The following table summarizes the characterization techniques, including EPR, used for various analogous lanthanide complexes containing silylamide or silylphosphide ligands.

| Compound Class | Lanthanide (Ln) | Characterization Techniques | Key Findings |

| Lanthanide(II) bis(silylamide) Complexes | Sm, Eu, Tm, Yb | Single-crystal X-ray diffraction, Magnetic measurements, EPR, Electronic spectroscopy | Near-linear geometry influences electronic and magnetic properties. acs.organu.edu.au |

| Lanthanide(II) bis(silyl)phosphide Complexes | Sm, Eu, Yb | NMR, EPR, ATR-IR, Electronic absorption and emission spectroscopies, SQUID magnetometry | Electronic structures differ significantly from N″ counterparts due to ligand differences. nih.gov |

| Divalent Lanthanide Complexes with bis(tert-butoxydiphenylsilyl)amide | Sm, Eu, Yb | Single-crystal X-ray diffraction, Cyclic voltammetry, Direct-current magnetometry, IR, NMR, Electronic absorption spectroscopy | Ligand framework stabilizes pseudo-octahedral coordination geometries. nih.gov |

| Solvated Lanthanide(II) bis(triisopropylsilyl)phosphide Complexes | Sm, Eu, Yb | NMR, EPR, ATR–IR, Electronic absorption and emission spectroscopies, SQUID magnetometry | First structurally authenticated Ln(II) {P(SiiPr₃)₂} complexes. acs.org |

Computational and Theoretical Insights into Terbium Iii Bis Trimethylsilyl Amide Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT has become a cornerstone for investigating the electronic structure of lanthanide complexes. It offers a balance between computational cost and accuracy, making it suitable for analyzing the complex interplay of orbital interactions and ligand field effects in systems featuring the bulky bis(trimethylsilyl)amide ligand.

The bond between a lanthanide ion and its ligands is often described as primarily ionic. However, computational studies on related tris[bis(trimethylsilyl)amido] complexes of f-elements reveal a more nuanced picture with discernible covalent contributions. In these M[N(SiMe3)2]3 systems, the geometry around the metal center is typically trigonal pyramidal rather than purely planar. acs.org This distortion is attributed to intramolecular interactions between the electron-deficient metal center and the σ-electrons of the ligand's Si-C bonds, known as β-Si-C agostic interactions.

While some analyses of similar samarium complexes have concluded that these short metal-to-γ-C-H contacts are repulsive rather than attractive agostic bonds, their consistent presence points to a significant metal-ligand interplay dictated by the ligand's steric and electronic profile. acs.org DFT calculations are crucial for mapping the electron density distribution and calculating bond orders to quantify the degree of covalency. For instance, Fuzzy Bond Order analysis in related heterobimetallic rare-earth complexes has been used to reveal weak covalent interactions between metal atoms.

The arrangement of ligands around the Tb(III) ion creates an electrostatic field, known as the ligand field, which lifts the degeneracy of the 4f orbitals. This phenomenon, termed crystal field splitting, is fundamental to the magnetic and spectroscopic properties of the complex. The ⁷F₆ ground state of the Tb(III) ion is split into multiple Stark sublevels. The magnitude of this splitting and the nature of the resulting energy levels dictate the magnetic anisotropy of the molecule.

In related three-coordinate cobalt(II) bis(trimethylsilyl)amide complexes, the low symmetry of the coordination site is known to induce strong anisotropy. researchgate.net For terbium(III), the specific geometry imposed by the bulky bis(trimethylsilyl)amide ligands creates a unique crystal field environment. DFT calculations can model this environment to predict the energies of the Stark sublevels. These theoretical results can then be correlated with experimental data from magnetic susceptibility measurements. The decrease in the magnetic susceptibility-temperature product (χMT) upon cooling is a direct consequence of the thermal depopulation of these crystal field states.

Table 1: Representative Structural and Magnetic Data for Related Lanthanide Complexes

This table presents data from related lanthanide complexes that inform the structural environment and resulting magnetic properties relevant to Terbium(III) bis(trimethylsilyl)amide.

| Complex | Ln-N Bond Length (Å) | N-Ln-N Angle (°) | χMT at 300 K (cm³ mol⁻¹ K) | Reference |

| [Tb(Piso)2] | 2.257(2) - 2.352(2) | 118.52(9) - 176.04(7) | 11.27 | researchgate.net |

| [Dy(Piso)2] | 2.258(3) - 2.332(2) | 119.50(10) - 174.44(9) | 13.57 | researchgate.net |

Note: Piso refers to a specific amidinate ligand, structurally related to the amide ligand.

Ab Initio Methods for Spectroscopic and Magnetic Property Prediction

For a more precise description of electron correlation and relativistic effects like spin-orbit coupling, which are paramount for lanthanides, more computationally intensive ab initio methods are employed. These first-principles calculations are essential for accurately predicting spectroscopic and magnetic behaviors.

Terbium(III) complexes are known for their characteristic sharp, green luminescence, arising from ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) electronic transitions. rsc.org The efficiency of this luminescence is highly dependent on the energy transfer pathways within the molecule. Computational methods can elucidate these pathways by calculating the energy levels of the ligand-centered triplet (³T) states and the emissive excited states of the Tb(III) ion. nih.gov

For luminescence to be efficient via the "antenna effect," the ³T state of the ligand must lie at a suitable energy level above the ⁵D₄ emissive state of the Tb(III) ion, allowing for effective energy transfer. If the energy gap is too large or too small, non-radiative decay processes can dominate, quenching the luminescence. Computational studies on various terbium complexes have shown that an inappropriate energy profile can lead to a near-zero luminescence quantum yield. nih.gov In the case of the bis(trimethylsilyl)amide ligand, which lacks extensive π-conjugation, the antenna effect is expected to be inefficient. Therefore, luminescence is more likely to occur via direct, albeit weaker, excitation of the f-f transitions of the Tb(III) ion itself.

The potential of lanthanide complexes as single-molecule magnets (SMMs) is governed by their magnetic anisotropy. Tb(III) is a non-Kramers ion with a 4f⁸ electronic configuration. To function as an SMM, the complex must possess significant magnetic anisotropy, which creates an energy barrier (U_eff) for the reversal of magnetization. This anisotropy originates from the interplay between the crystal field environment and strong spin-orbit coupling.

Ab initio calculations, particularly the Complete Active Space Self-Consistent Field (CASSCF) method with corrections for spin-orbit coupling (SO), are the gold standard for modeling these properties. These calculations can predict the electronic ground state, the orientation of the magnetic axis, and the magnitude of the energy gap to the first excited state, which is a primary determinant of the magnetic relaxation barrier. Studies on other terbium complexes have successfully used these methods to understand how the ligand environment influences the crystal field parameters and, consequently, the SMM properties. High-level calculations have revealed that magnetic relaxation in some terbium complexes occurs through the first excited spin-orbit state.

Table 2: Calculated Magnetic Properties for an Analogous High-Performance Tb(II) Complex

This table shows theoretically calculated values for a related terbium system, demonstrating the predictive power of ab initio methods for key magnetic parameters.

| Property | Calculated Value | Significance | Reference |

| U_eff (K) | 1920(91) | Energy barrier for magnetic reversal | researchgate.net |

| Ground State g_z | ~18 | Defines the magnetic moment along the main axis | researchgate.net |

| First Excited State Energy (cm⁻¹) | 1335 | Energy gap to the first Kramers doublet, crucial for relaxation pathway | researchgate.net |

Note: Data is for a high-performance Tb(II) single-molecule magnet with a related amidinate ligand, showcasing the type of data generated.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound, such as its participation in ligand exchange or adduct formation, requires knowledge of the reaction mechanisms and associated energy barriers. Computational modeling can map the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.

Using DFT, chemists can calculate the thermodynamic parameters that govern a reaction's feasibility and selectivity. This involves optimizing the geometry of transition state structures and calculating their energies to determine the activation energy (ΔH‡) and Gibbs free energy of activation (ΔG‡). For example, in the synthesis of heteroleptic complexes from homoleptic precursors like Ln[N(SiMe3)2]3, computational studies can help determine whether the reaction proceeds through an associative mechanism (where the incoming ligand binds before the old one departs) or a dissociative one. researchgate.net This insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Table 3: Key Parameters from Computational Modeling of Reaction Mechanisms

This table outlines the typical thermodynamic parameters calculated using computational methods to elucidate reaction pathways.

| Parameter | Symbol | Description |

| Enthalpy of Reaction | ΔH | The net change in heat content during the reaction. |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction. |

| Activation Enthalpy | ΔH‡ | The energy barrier that must be overcome for a reaction to occur. |

| Activation Free Energy | ΔG‡ | The free energy barrier, which determines the reaction rate. |

Theoretical Perspectives on Oxidation State Stability and Redox Processes in Terbium Complexes

The stability of terbium complexes in different oxidation states, particularly the accessibility of the +4 state from the common +3 state, is a subject of significant interest in lanthanide chemistry. While experimental studies provide valuable data on the feasibility of such redox processes, computational and theoretical chemistry offers a deeper understanding of the underlying electronic structures and energetic factors that govern these transformations. This section delves into the theoretical perspectives on the oxidation state stability and redox processes of terbium complexes, with a particular focus on how these concepts apply to this compound.

Theoretical Framework for Redox Potential Prediction

The prediction of redox potentials through computational methods is a powerful tool for understanding the electrochemical behavior of metal complexes. mdpi.comrsc.orgresearchgate.netumn.edu The standard reduction potential (E°) is directly related to the Gibbs free energy change (ΔG°) of the redox reaction. For the oxidation of a Terbium(III) complex to a Terbium(IV) complex, the half-reaction can be represented as:

Tb(III)Ln ⇌ Tb(IV)Ln + e-

The Gibbs free energy for this reaction in solution can be calculated using a thermodynamic cycle, which breaks down the process into several steps that are more amenable to computational calculation. This typically involves:

Calculation of the electronic energy of the oxidized and reduced species in the gas phase.

Calculation of the thermal corrections to the free energy in the gas phase.

Calculation of the free energy of solvation for both species.

Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these calculations, often in combination with a suitable continuum solvent model to approximate the effects of the solvent. mdpi.comrsc.org The choice of the DFT functional and basis set is crucial for obtaining accurate results. mdpi.com For transition metal complexes, generalized gradient approximation (GGA) functionals like BP86 have sometimes shown better performance than the more common B3LYP hybrid functional. mdpi.com For heavier elements like terbium, relativistic effects also need to be considered.

Oxidation State Stability in Terbium Complexes

While the +3 oxidation state is dominant for terbium, the +4 state is accessible, a phenomenon attributed to the relatively stable half-filled 4f7 electronic configuration of Tb4+. However, the oxidation of Tb(III) to Tb(IV) is energetically demanding. Theoretical studies on various terbium complexes have aimed to elucidate the factors that can stabilize the +4 oxidation state.

In the case of silylamide ligands, such as bis(trimethylsilyl)amide, their strong σ-donating character can help to stabilize the higher positive charge of the Tb(IV) ion. Furthermore, the bulky nature of these ligands can provide kinetic stability by shielding the metal center from solvent molecules or other reactants that could lead to the reduction of Tb(IV).

Insights from Related Lanthanide Silylamide and Silylphosphide Complexes

Computational studies on analogous lanthanide complexes provide valuable insights. A DFT study on Tris(bis(trimethylsilyl)amido)samarium(III), Sm[N(SiMe3)2]3, revealed important details about the electronic structure and bonding in these types of molecules. The study highlighted the pyramidal geometry around the metal center and the presence of agostic interactions between the metal and the methyl groups of the ligands. acs.org These interactions, which involve the sharing of electrons from a C-H bond with the metal center, can influence the electronic environment of the metal and, consequently, its redox properties.

Furthermore, studies on lanthanide(II) bis(trimethylsilyl)phosphide complexes have shown that the nature of the donor atom (nitrogen vs. phosphorus) significantly impacts the properties of the complex, including coordination number and electronic structure. acs.org This underscores the sensitivity of the lanthanide ion's properties to the ligand environment.

The irreversible oxidation observed in some divalent ytterbium silylamide complexes suggests that the stability of the resulting trivalent species is a key factor. acs.org The ability of the ligand to adequately coordinate to the smaller, more highly charged trivalent cation is crucial. acs.org This highlights that both thermodynamic accessibility and the kinetic stability of the oxidized product are important considerations that can be explored computationally.

Summary of Theoretical Insights

While direct computational data for the redox processes of this compound is lacking in the reviewed literature, theoretical chemistry provides a robust framework for understanding its potential behavior. Key theoretical considerations include the strong donor capacity of the silylamide ligands, the steric protection they offer, and the subtle electronic effects of agostic interactions. Future computational studies focusing specifically on the Tb(III)/Tb(IV) couple in the bis(trimethylsilyl)amide ligand environment would be invaluable for a more quantitative understanding of its redox chemistry.

| Complex/System | Computational Method | Key Findings Relevant to Redox and Stability | Reference |

| Sm[N(SiMe3)2]3 | DFT | Revealed pyramidal geometry and agostic interactions, indicating a complex metal-ligand electronic interplay. | acs.org |

| Ln(II) {P(SiMe3)2} complexes | DFT and various spectroscopic methods | Showed that ligand donor atom (N vs. P) significantly affects coordination and electronic structure. | acs.org |

| Yb(II) silylamide complexes | Cyclic Voltammetry and other methods | Demonstrated that the stability of the oxidized trivalent species is critical for the reversibility of the redox process. | acs.org |

| General Transition Metal Complexes | DFT (BP86 functional) | Found to provide more accurate redox potential predictions compared to B3LYP for some transition metal complexes. | mdpi.com |

Current Research Trends and Prospective Avenues in Terbium Iii Bis Trimethylsilyl Amide Chemistry

Impact on Broader f-Element Organometallic and Coordination Chemistry

The introduction of the bis(trimethylsilyl)amide ligand, {N(SiMe₃)₂}⁻, marked a pivotal moment in f-element chemistry. rsc.org Prior to its use, the field was largely dominated by cyclopentadienyl and halide complexes. rsc.org The steric bulk and electronic properties of the silylamide ligand enabled the synthesis and structural characterization of the first three-coordinate lanthanide complexes, [Ln{N(SiMe₃)₂}₃]. rsc.org These homoleptic silylamide complexes, including the terbium analogue, have become indispensable starting materials for a vast array of organometallic and coordination compounds through facile protonolysis reactions, where the Ln-N bond is cleaved by a protic substrate (H-A) to form a new Ln-A bond. rsc.org

The use of silylamide ligands has provided access to low-coordination number complexes, which are crucial for studying the intrinsic reactivity of the f-element ions. rsc.org The large and polarizable silicon atoms in the {N(SiMe₃)₂}⁻ ligand create a soft N-donor environment, which has been instrumental in stabilizing a wide range of f-element complexes with diverse ancillary ligands. rsc.org This has expanded the scope of organolanthanide chemistry beyond traditional σ- and π-bonded complexes to include compounds with bonds to other main group elements. hhu.dewikipedia.org The foundational role of these silylamide precursors has thus been critical in advancing the systematic exploration of the coordination and organometallic chemistry across the entire lanthanide series. rsc.orgpbworks.com

Design of Novel Silylamide and Related Ligand Systems for Tailored Terbium Reactivity and Properties

Building upon the success of the parent bis(trimethylsilyl)amide ligand, a significant research trend involves the design and synthesis of modified silylamide and other sterically demanding amide and ancillary ligands to precisely control the properties of the resulting terbium complexes. By tuning the steric bulk and electronic character of the ligand framework, researchers can manipulate the coordination number, geometry, and reactivity of the terbium center. nih.govnih.gov

For instance, the use of extremely bulky terphenylamide ligands has allowed for the isolation of rare, neutral, two-coordinate terbium(II) complexes. nih.gov The design of these scaffolds is crucial for stabilizing the highly reactive Tb²⁺ ion, which has a strong tendency to oxidize to the more stable Tb³⁺ state. nih.govacs.org Similarly, amidinate ligands, which are isoelectronic with carboxylates but offer greater steric tuneability, have been employed to create four-coordinate Tb(II) and Tb(III) complexes with strong axial ligand fields, a key feature for developing high-performance single-molecule magnets (SMMs). nih.gov The strategic combination of different ligand types, such as cyclopentadienyl and silylamide ligands in a single complex, has also been explored to merge the favorable properties of each, leading to SMMs with enhanced magnetic hysteresis. acs.org

This tailored approach extends to related ligand systems like siloxides, which have been used to synthesize novel gadolinium and erbium complexes, with similar strategies being applicable to terbium. nih.gov The overarching goal is to create a predictable "toolbox" of ligands that can be used to fine-tune the electronic structure and magnetic anisotropy of terbium ions for specific applications. nih.govnih.gov

| Ligand Type | Resulting Terbium Complex Type | Key Property/Application |

| Bis(trimethylsilyl)amide | [Tb{N(SiMe₃)₂}₃] | Versatile starting material |

| Bulky terphenylamide | (NHAr)₂Tb | Stabilization of Tb(II), SMM behavior |

| Amidinate | [Tb(Piso)₂] | High thermal stability, SMM behavior |

| Mixed Cyclopentadienyl-Silylamide | [Dy{N(SiⁱPr₃)₂}(Cp)][Al{OC(CF₃)₃}₄] | Enhanced magnetic hysteresis |

Integration into Advanced Material Science Precursors and Surface Organometallic Chemistry Applications

Terbium(III) bis(trimethylsilyl)amide and its derivatives are valuable precursors for advanced materials due to their volatility and reactivity. americanelements.com These properties make them suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films of terbium-containing materials, such as terbium oxides or nitrides, which have applications in electronics and optics. The green phosphorescence of terbium compounds is particularly notable, making them essential components in lighting and display technologies. americanelements.comwikipedia.org

Furthermore, the reactivity of the amide ligands allows for their use in creating luminescent probes and modifying the surfaces of nanoparticles. For example, ligands can be designed with multiple functional groups, allowing one part to bind to the terbium ion while another part, such as a thiol group, can anchor the complex to the surface of gold or silver nanoparticles. belmont.edu This integration creates multifunctional materials that combine the plasmonic properties of the nanoparticles with the characteristic luminescence of the terbium(III) ion, opening avenues for applications in bio-imaging and sensing. belmont.edunih.govacs.org While the surface organometallic chemistry of terbium silylamides is a developing area, the principles established for other lanthanides suggest significant potential for creating well-defined, single-site active centers on oxide supports for heterogeneous catalysis.

Future Directions in Catalysis and Small Molecule Activation

The application of terbium amide complexes in catalysis is a promising but still emerging field. Organolanthanide complexes, in general, are known to be effective catalysts for various organic transformations, including polymerization, hydrogenation, and hydroamination. pbworks.comnih.gov The high reactivity of the metal-ligand bonds in terbium amide complexes makes them potential candidates for catalytic cycles. For example, rare-earth metal bis(silylamide) complexes have been shown to be active catalyst precursors for the cis-1,4-selective polymerization of isoprene. nih.gov

A particularly challenging and forward-looking direction is the activation of small, inert molecules like dinitrogen (N₂), carbon dioxide (CO₂), and alkanes. nih.govosti.gov The development of catalysts for these transformations is a major goal in chemistry due to its potential impact on energy and sustainability. energy.gov While transition metals have dominated this area, there is growing interest in using f-element complexes. The reactivity of low-coordinate, low-valent terbium complexes stabilized by bulky amide ligands could potentially be harnessed to bind and cleave the strong bonds in these small molecules. nih.govvu.nl Future research will likely focus on designing ligand environments that not only facilitate the initial activation step but also enable catalytic turnover, which remains a significant thermodynamic and kinetic challenge. nih.gov The use of ambiphilic systems, combining both Lewis acidic (the Tb center) and Lewis basic (the ligand) sites, may provide a rational design strategy for achieving this goal. energy.gov

Exploration of New Oxidation States and Magnetic Phenomena in Terbium Amide Chemistry

A major thrust of recent research has been the stabilization of terbium in oxidation states other than its most common +3 state. wikipedia.org The highly negative reduction potential of the Tb³⁺/Tb²⁺ couple makes neutral Tb(II) complexes exceedingly rare. nih.govacs.org However, by employing very bulky amide or amidinate ligands, researchers have successfully synthesized and crystallographically characterized several formally divalent terbium complexes. nih.govnih.gov These compounds are of fundamental interest for understanding f-element electronic structure, where the extra electron can reside in either the 4f or 5d orbitals, greatly influencing the magnetic properties. acs.org

Conversely, the +4 oxidation state, while known in oxides like TbO₂, has only recently been accessed in a molecular complex. researchgate.netnih.govsckcen.be The oxidation of a terbium(III) siloxide complex demonstrated the accessibility of Tb⁴⁺, which was confirmed by magnetometry and electron paramagnetic resonance. researchgate.netnih.gov

This exploration of new oxidation states is intrinsically linked to the study of magnetic phenomena. Terbium complexes, particularly in the +2 and +3 oxidation states, are at the forefront of single-molecule magnet (SMM) research. nih.gov SMMs are individual molecules that exhibit slow magnetic relaxation and magnetic hysteresis, properties that could be exploited in high-density data storage and quantum computing. nih.gov The large magnetic anisotropy of terbium ions makes them ideal candidates for SMM design. Research focuses on creating specific coordination geometries, often with strong axial ligand fields, to maximize the energy barrier to magnetic reversal (U_eff). nih.gov

Table of Magnetic Properties for Selected Terbium Complexes

| Complex | Oxidation State | χ_M T at 300 K (cm³ K mol⁻¹) | U_eff (K) | Reference |

| (NHAr)₂Tb (2) | +2 | - | Slow relaxation observed | nih.gov |

| [Tb(Piso)₂] | +2 | - | 1920(91) | nih.gov |

| 1-Tb (amidinate) | +3 | 11.60 | - | nih.gov |

| 2-Tb (amidinate) | +3 | 11.27 | - | nih.gov |

| (NHAr)₂TbCl (1) | +3 | 11.83 | - | nih.gov |

Note: χ_M T is the molar magnetic susceptibility-temperature product. The theoretical free-ion value for Tb³⁺ is 11.82 cm³ K mol⁻¹. nih.govnih.gov

The study of these novel terbium amide and related complexes continues to push the boundaries of f-element chemistry, providing fundamental insights into bonding, electronic structure, and magnetism, while paving the way for new applications in materials and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.